C5aR1 antagonist 2
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Overview
Description
C5aR1 antagonist 2 is a compound that inhibits the activity of the complement component 5a receptor 1 (C5aR1). This receptor is a part of the complement system, which plays a crucial role in the innate immune response. The inhibition of C5aR1 can help in managing various inflammatory and immune-mediated diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of C5aR1 antagonist 2 involves several synthetic steps. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process begins by mixing 50 μL of DMSO with 300 μL of PEG300, followed by the addition of 50 μL of Tween 80. Finally, 600 μL of deionized water is added to the mixture .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
C5aR1 antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds.
Scientific Research Applications
C5aR1 antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the complement system.
Biology: Helps in understanding the role of C5aR1 in the immune response and its involvement in diseases.
Industry: Used in the development of new drugs and therapeutic agents targeting the complement system.
Mechanism of Action
C5aR1 antagonist 2 exerts its effects by binding to the C5a receptor 1, thereby inhibiting its activation. This inhibition prevents the recruitment of G protein subtypes and β-arrestins, which are involved in various cell-specific responses such as chemotaxis, phagocytosis, and cytokine release . The compound also affects the NFkB/P38 pathway and c-Fos, which are crucial in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
C5aR1 antagonist 1: Another inhibitor of C5aR1 with similar properties but different chemical structure.
C5aR2 antagonist: Inhibits the activity of the complement component 5a receptor 2 (C5aR2), which has different signaling pathways compared to C5aR1.
Uniqueness
C5aR1 antagonist 2 is unique due to its specific binding affinity and inhibition mechanism, which makes it a potent therapeutic agent for targeting C5aR1. Its ability to modulate the NFkB/P38 pathway and c-Fos further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C29H30F3N3O2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[1-(2,6-dimethylphenyl)piperidin-4-yl]-4-methoxy-3-[[2-(trifluoromethyl)phenyl]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C29H30F3N3O2/c1-19-8-6-9-20(2)26(19)33-16-14-22(15-17-33)35-24-12-7-13-25(37-3)27(24)34(28(35)36)18-21-10-4-5-11-23(21)29(30,31)32/h4-13,22H,14-18H2,1-3H3 |
InChI Key |
ONKTXFDNNPZTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCC(CC2)N3C4=C(C(=CC=C4)OC)N(C3=O)CC5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
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